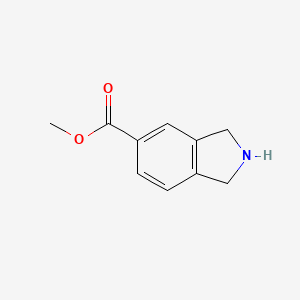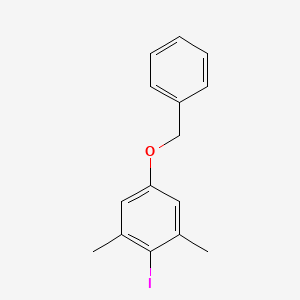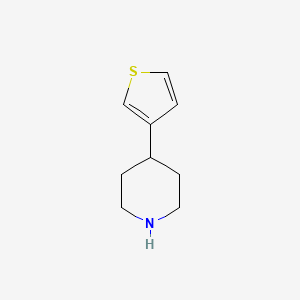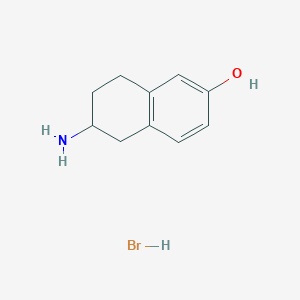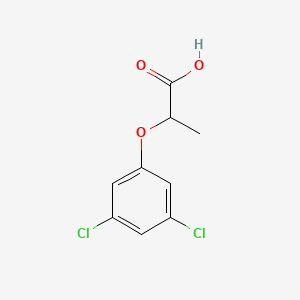
2-(3,5-二氯苯氧基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(3,5-Dichlorophenoxy)propanoic acid" is a chlorinated phenoxy propanoic acid that is of interest due to its structural similarity to various compounds that have been studied for their biological activity and potential applications in different fields, such as agriculture and medicine. Although the exact compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed for their properties and potential uses.
Synthesis Analysis
The synthesis of related compounds, such as ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, involves various spectroscopic techniques to confirm the structure, including FT-IR, NMR, and ESI-MS . Similarly, the synthesis of other analogs, like 3-(trichlorogermyl)propanoic acid, involves reactions with phenylmagnesium bromide to produce different derivatives . These methods could potentially be adapted for the synthesis of "2-(3,5-Dichlorophenoxy)propanoic acid".
Molecular Structure Analysis
The molecular structure of chlorinated phenoxy propanoic acids has been determined using techniques such as X-ray crystallography and NMR . For instance, the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed by these methods . Additionally, vibrational circular dichroism studies have been used to determine the absolute configuration of chiral alpha-aryloxypropanoic acids .
Chemical Reactions Analysis
The reactivity of related compounds has been explored, showing that 3-(trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to yield various products depending on the molar ratio used . This indicates that "2-(3,5-Dichlorophenoxy)propanoic acid" may also exhibit interesting reactivity that could be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated phenoxy propanoic acids have been studied through various analyses. For example, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid has been determined, revealing information about molecular conformation and hydrogen bonding . The bioactivity of these compounds has also been linked to their molecular geometry and electronic properties, as studied through density functional theory (DFT) .
Case Studies
The compound ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was tested as an insect growth regulator against Galleria mellonella, showing promising results as a potential insect growth regulator . This suggests that "2-(3,5-Dichlorophenoxy)propanoic acid" could also have applications in pest control if it exhibits similar biological activity.
科学研究应用
天然产物合成和生物活性
赖特、帕彭多夫和柯尼格(2005 年)的一项研究从陆生蓝细菌 Fischerella ambigua 中发现了包括 3,5-双(2,4-二氯苯氧基)-2,6-二氯苯酚(ambigol C)在内的天然产物。Ambigol C 是一种高度氯化的芳香族化合物,对罗得西亚锥虫表现出中等的活性,表明其潜在的生物应用 Wright、Papendorf 和 König,2005 年。
环境降解和光产物
梅尼尔、高万和布勒(2002 年)的研究重点是二氯丙(2-(2,4-二氯苯氧基)丙酸)在水溶液中的光化学行为。他们发现在不同的条件下发现了复杂的光产物,包括各种氯酚和氯儿茶酚,揭示了环境降解的复杂途径 Meunier、Gauvin 和 Boule,2002 年。
微生物对除草剂的反应
本多夫等人。(2006 年)研究了铜绿假单胞菌 KT2440 如何对氯苯氧基除草剂及其代谢产物产生反应。该研究表明对蛋白质表达和生理参数有不同的影响,表明细菌对这些化合物有细微差别,这可能为生物修复策略提供信息 Benndorf 等人,2006 年。
生物样品中的分析检测
罗萨莱斯-康拉多等人。(2008 年)开发了测定人尿液中氯苯氧基酸除草剂的方法,采用固相萃取和毛细管液相色谱-紫外检测。这项研究增强了我们监测生物系统中接触这些化合物的能力 Rosales-Conrado 等人,2008 年。
吸附和去除技术
卡马拉杰、戴维森、索然和瓦苏德万(2015 年)的一项研究探索了使用电化学生成的氢氧化铝吸附 2-(2,4-二氯苯氧基)丙酸,提出了一种从水溶液中去除此类化合物的创新方法 Kamaraj 等人,2015 年。
安全和危害
属性
IUPAC Name |
2-(3,5-dichlorophenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-6(10)2-7(11)4-8/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRMHHUHESVKKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601998 |
Source


|
| Record name | 2-(3,5-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenoxy)propanoic acid | |
CAS RN |
68070-08-6 |
Source


|
| Record name | 2-(3,5-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1341976.png)
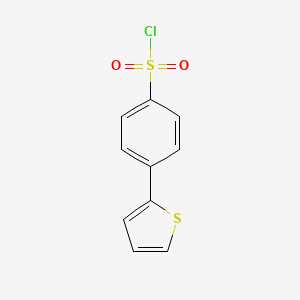

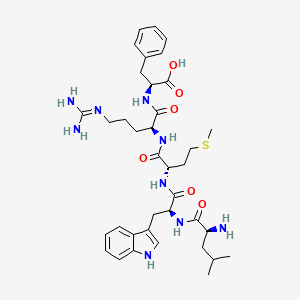
![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1341981.png)
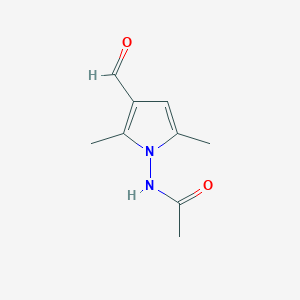
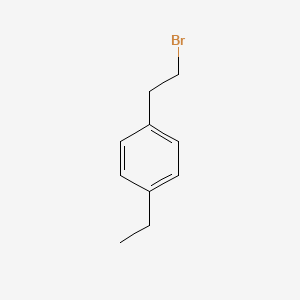

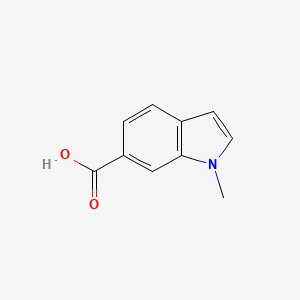
![1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one](/img/structure/B1341998.png)
